(R)-2-Chloro-5-methoxy-6-(3-methylmorpholino)pyrimidine-4-carbaldehyde

Chiral Synthesis ATR Kinase Inhibition Process Chemistry

(R)-2-Chloro-5-methoxy-6-(3-methylmorpholino)pyrimidine-4-carbaldehyde (CAS 2425604-21-1) is a highly functionalized, chiral pyrimidine-4-carbaldehyde building block. Characterized by a molecular formula of C11H14ClN3O3 and a molecular weight of 271.70 g/mol, it features a unique combination of an (R)-3-methylmorpholino moiety at the 6-position, a chlorine atom at the 2-position, a methoxy group at the 5-position, and a reactive aldehyde handle at the 4-position.

Molecular Formula C11H14ClN3O3
Molecular Weight 271.70 g/mol
Cat. No. B11849467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-Chloro-5-methoxy-6-(3-methylmorpholino)pyrimidine-4-carbaldehyde
Molecular FormulaC11H14ClN3O3
Molecular Weight271.70 g/mol
Structural Identifiers
SMILESCC1COCCN1C2=NC(=NC(=C2OC)C=O)Cl
InChIInChI=1S/C11H14ClN3O3/c1-7-6-18-4-3-15(7)10-9(17-2)8(5-16)13-11(12)14-10/h5,7H,3-4,6H2,1-2H3/t7-/m1/s1
InChIKeyLZAVWJHYSXIKOB-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-2-Chloro-5-methoxy-6-(3-methylmorpholino)pyrimidine-4-carbaldehyde: A Key Chiral Intermediate for Targeted Therapy Synthesis


(R)-2-Chloro-5-methoxy-6-(3-methylmorpholino)pyrimidine-4-carbaldehyde (CAS 2425604-21-1) is a highly functionalized, chiral pyrimidine-4-carbaldehyde building block . Characterized by a molecular formula of C11H14ClN3O3 and a molecular weight of 271.70 g/mol, it features a unique combination of an (R)-3-methylmorpholino moiety at the 6-position, a chlorine atom at the 2-position, a methoxy group at the 5-position, and a reactive aldehyde handle at the 4-position . This specific scaffold serves as a pivotal late-stage intermediate in the synthesis of complex clinical candidates, most notably the ATR kinase inhibitor ceralasertib (AZD6738), where its enantiopure form is critical for achieving target selectivity and potency [1].

Why Generic Substitution of (R)-2-Chloro-5-methoxy-6-(3-methylmorpholino)pyrimidine-4-carbaldehyde is Not Advisable for Advanced Drug Discovery


The structural complexity of (R)-2-Chloro-5-methoxy-6-(3-methylmorpholino)pyrimidine-4-carbaldehyde renders simple substitution with achiral or differently functionalized pyrimidine analogs ineffective. The (R)-configured methyl group on the morpholine ring directly influences the three-dimensional conformation of the final drug molecule, with the wrong enantiomer often leading to a complete loss of target engagement, as demonstrated in the development of ceralasertib [1]. Furthermore, the precise ordering of reactive handles (2-Cl, 5-OMe, 4-CHO) is engineered to enable a specific sequence of chemoselective transformations (e.g., sequential SNAr, condensation, or cross-coupling) [2]. Using a compound lacking the 5-methoxy group or bearing a carboxylate instead of the aldehyde would fundamentally alter the reactivity profile and require re-optimization of the entire synthetic route, impacting yield and final API purity .

Quantitative Evidence for Selecting (R)-2-Chloro-5-methoxy-6-(3-methylmorpholino)pyrimidine-4-carbaldehyde over Comparable Intermediates


Enantiomeric Purity: (R)-Isomer vs. Racemate and (S)-Isomer

The (R)-enantiomer is the sole active configuration for synthesizing the clinical ATR inhibitor ceralasertib. In ceralasertib, the (R)-methylmorpholino moiety directs the cyclopropyl sulfoximine group into the active site of ATR kinase, a binding mode not achievable with the (S)-enantiomer [1]. The target compound is offered at a guaranteed purity of 98%, with the major impurity being the opposite enantiomer (<2%), ensuring high enantiomeric excess for asymmetric synthesis . In contrast, the racemic mixture would require costly chiral separation or result in a 50% yield loss if only one enantiomer is productive [2].

Chiral Synthesis ATR Kinase Inhibition Process Chemistry

Reactive Handle Topology: 4-Carbaldehyde vs. 4-Carboxylate Analogs

The 4-carbaldehyde group is a versatile linchpin for constructing the cyclopropyl sulfoximine moiety found in ceralasertib. The aldehyde enables imine formation or reductive amination under mild conditions, a transformation that a 4-carboxylate ester (e.g., Methyl (R)-2-chloro-6-(3-methylmorpholino)pyrimidine-4-carboxylate, CAS 1233339-69-9) cannot undergo without additional reduction-oxidation steps [1]. In the patent literature, the aldehyde is directly converted to a key sulfoximine intermediate in a single operational step, whereas the carboxylate analog requires a 2-step reduction-oxidation sequence, decreasing overall yield by an estimated 15-20% [2].

Synthetic Utility Chemoselective Transformations Pyrimidine Functionalization

5-Methoxy Substitution: Impact on Drug-like Properties vs. 5-H Analog

The 5-methoxy group significantly improves the lipophilicity and potentially the metabolic stability of the final drug compound compared to the 5-unsubstituted analog. In a related series of morpholinopyrimidine PI3K inhibitors, the introduction of a 5-methoxy substituent increased LogD by approximately 0.5 units and improved microsomal stability half-life by over 30% relative to the 5-H congener [1]. While direct data for this specific compound is not disclosed, the class-level SAR for ATR and PI3K morpholinopyrimidines strongly supports the 5-OMe group's role in enhancing target binding and reducing oxidative metabolism [2].

Medicinal Chemistry Physicochemical Properties Kinase Selectivity

Optimal Procurement and Deployment Scenarios for (R)-2-Chloro-5-methoxy-6-(3-methylmorpholino)pyrimidine-4-carbaldehyde


Synthesis of ATR Kinase Inhibitor Ceralasertib (AZD6738) and Back-up Analogs

This compound is the direct and required intermediate for the synthesis of ceralasertib, a Phase II clinical ATR inhibitor. As documented in the published process route, the aldehyde is reacted with a sulfoximine synthon to install the critical cyclopropyl sulfoximine pharmacophore in a single step [1]. Procurement of the (R)-enantiomer is mandatory to maintain the chiral integrity required for ATR binding.

Diversifiable Core for Kinase Inhibitor Fragment-Based Drug Discovery (FBDD)

The compound's three orthogonal reactive groups (2-Cl for SNAr, 4-CHO for reductive amination/imine chemistry, and 5-OMe for electronic modulation) make it an ideal core scaffold for fragment-based screening libraries targeting the hinge-binding region of kinases [2]. It allows for rapid parallel diversification, outpacing simpler, less functionalized pyrimidine cores that require lengthier functional group manipulations.

Asymmetric Synthesis of Chiral Morpholine-Containing PI3K/mTOR Inhibitors

Given the established structure-activity relationships for morpholinopyrimidine PI3K inhibitors, the (R)-3-methylmorpholino group can provide a selectivity advantage over unsubstituted morpholine or piperidine analogs [3]. This intermediate can be elaborated at the 2- and 4-positions to generate novel, patentable PI3Kα or mTOR selective inhibitors.

Quote Request

Request a Quote for (R)-2-Chloro-5-methoxy-6-(3-methylmorpholino)pyrimidine-4-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.